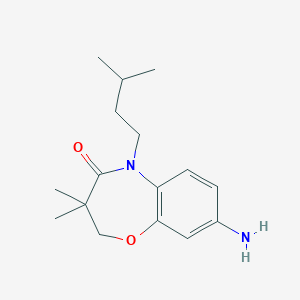

8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

CAS No.: 1170921-93-3

Cat. No.: VC2914518

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170921-93-3 |

|---|---|

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | 8-amino-3,3-dimethyl-5-(3-methylbutyl)-2H-1,5-benzoxazepin-4-one |

| Standard InChI | InChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-6-5-12(17)9-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3 |

| Standard InChI Key | ZIOUIQYRNPEPDJ-UHFFFAOYSA-N |

| SMILES | CC(C)CCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C |

| Canonical SMILES | CC(C)CCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C |

Introduction

8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a complex organic compound belonging to the class of benzoxazepines. This compound features a unique structure that combines a benzene ring with an oxazepine moiety, making it of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C16H24N2O2, and its molecular weight is 276.37 g/mol .

Synthesis Methods

The synthesis of 8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can be achieved through several synthetic routes. One notable method involves the use of an Eschenmoser coupling reaction, which allows for the formation of benzoxazepine derivatives from readily available starting materials. This method has been optimized for higher yields and broader applicability. The synthesis typically begins with the preparation of an appropriate oxindole derivative, which undergoes a series of reactions including nucleophilic substitutions and cyclizations to form the final benzoxazepine structure.

Biological Activities and Potential Applications

8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. It falls under the category of benzoxazepines, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The mechanism of action for compounds like this often involves interaction with specific biological targets such as enzymes or receptors, potentially acting as inhibitors for certain kinases or other proteins involved in signaling pathways related to cell proliferation and survival.

Research Findings and Future Directions

Research indicates that related compounds exhibit significant biological activity by modulating kinase activity or influencing cellular pathways involved in cancer progression. The exact mechanism for this specific compound requires further investigation but is likely similar. It may serve as a lead compound for developing new therapeutic agents targeting various diseases such as cancer or inflammatory conditions. Additionally, it can be utilized in research settings to explore its effects on specific biological pathways or targets.

Analytical Techniques

Relevant analyses are often conducted using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound. These analytical methods are crucial for ensuring the quality and consistency of the compound in both research and potential pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume